2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid
Description
2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a hydroxy group at position 2 and an amino-linked 2-thioxobenzo[d]oxazole moiety at position 2. This compound is structurally distinct due to the combination of a carboxylic acid group, a phenolic hydroxyl group, and a sulfur-containing heterocycle, making it a candidate for applications in medicinal chemistry and materials science .
Properties
CAS No. |
56617-09-5 |
|---|---|
Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-hydroxy-4-[(2-sulfanylidene-1,3-benzoxazol-3-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C15H12N2O4S/c18-12-7-9(5-6-10(12)14(19)20)16-8-17-11-3-1-2-4-13(11)21-15(17)22/h1-7,16,18H,8H2,(H,19,20) |
InChI Key |
JREMVCYMBRMSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)CNC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the formation of the benzoxazole ring through a cyclization reaction. This process can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions often involve refluxing in water or other solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and may include different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.
Scientific Research Applications
2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs based on substitutions in the benzoxazole ring, linker groups, and functional moieties. Below is a detailed analysis:
Substituents on the Benzoxazole Core
- 2-Thioxo vs. 2-Oxo Derivatives: 2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid contains a thione (C=S) group, enhancing its ability to form hydrogen bonds and metal chelates compared to 2-oxo (C=O) analogs like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N′-(2-chloro-5-nitrobenzylidene)propanehydrazide . Thione derivatives exhibit higher lipophilicity and improved membrane permeability, as seen in ethyl 3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate derivatives .
Linker Groups
- Methylamino vs. Propanoate/Propanamide Linkers: The methylamino linker in the target compound contrasts with ester-linked analogs like tert-butyl 3-(6-chloro-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate . The amino group enables hydrogen bonding and protonation-dependent solubility, whereas ester linkers prioritize hydrolytic stability . Propanamide-linked derivatives, such as 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoic acid, show reduced acidity (pKa ~4.5) compared to the target compound’s phenolic (pKa ~8–10) and carboxylic (pKa ~2–3) protons .
Functional Moieties
- Benzoic Acid vs. Azo Dyes :
- The benzoic acid group distinguishes it from azo-linked compounds like 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid , which exhibit strong UV-Vis absorption (λmax 450–500 nm) due to extended conjugation .
- The carboxylic acid group in the target compound enhances water solubility (logP ~1.5–2.0) compared to esters (logP ~2.5–3.5) .
Data Tables
Table 1: Physical and Spectral Properties of Selected Analogs
Key Research Findings
- Synthesis: The target compound can be synthesized via coupling reactions similar to those used for ethyl 3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate, involving Michael addition or thiourea cyclocondensation .
- Stability : Thione derivatives are prone to oxidation but exhibit greater thermal stability (decomposition >200°C) compared to oxo analogs .
Biological Activity
2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a hydroxyl group, a thioxobenzo[d]oxazole moiety, and an amino acid derivative. This structural arrangement is believed to contribute significantly to its biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Tyrosinase Inhibition
- Tyrosinase is an enzyme critical in melanin biosynthesis. Studies have shown that compounds with similar scaffolds exhibit potent tyrosinase inhibitory activity. For instance, related compounds with 2-phenylbenzo[d]oxazole structures demonstrated IC50 values ranging from nanomolar to micromolar concentrations, indicating strong inhibitory potential against mushroom and murine tyrosinases .
- Antimicrobial Properties
-
Anticancer Activity
- The anticancer properties of similar compounds have been documented, with studies showing that they can induce apoptosis in cancer cell lines. For example, certain 2-phenylbenzothiazole derivatives have shown cytotoxic effects against B16F10 melanoma cells . The compound's ability to inhibit cell proliferation and induce cell death is a promising area for further research.
- Antioxidant Activity
Structure-Activity Relationship (SAR)
The biological activity of 2-hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid appears to be influenced by specific structural features:
- Hydroxyl Groups : The presence and position of hydroxyl groups significantly affect tyrosinase inhibition potency. For instance, compounds with multiple hydroxyl substitutions tend to exhibit enhanced inhibitory effects compared to those with fewer or no hydroxyl groups .
- Substituent Effects : Variations in substituents on the aromatic rings can lead to dramatic changes in biological activity. For example, the introduction of electron-donating or withdrawing groups can modulate the compound's interaction with target enzymes .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Tyrosinase Inhibition Study :
- Cytotoxicity Assessment :
- Antimicrobial Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
